VU0467154

Description

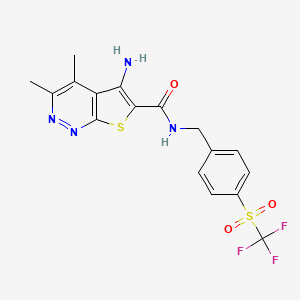

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFKIFLJPECRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU0467154 on the M4 Muscarinic Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] It does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] This is achieved by binding to an allosteric site, a location on the receptor distinct from the orthosteric site where ACh binds. This modulation increases both the binding affinity and the functional efficacy of ACh. This compound has demonstrated efficacy in various preclinical rodent models, reversing cognitive and behavioral deficits associated with conditions like schizophrenia and Alzheimer's disease, positioning it as a critical tool for studying M4 receptor function and a lead for therapeutic development.[1][3]

Core Mechanism of Action: Positive Allosteric Modulation

The primary mechanism of action of this compound is positive allosteric modulation. Unlike direct agonists, PAMs offer a more nuanced approach to augmenting signaling by enhancing the effects of the endogenous neurotransmitter. This preserves the natural spatial and temporal patterns of receptor activation.

This compound binds to its allosteric site on the M4 receptor, inducing a conformational change that results in:

-

Increased Affinity for Acetylcholine: this compound increases the M4 receptor's affinity for ACh, meaning that a lower concentration of ACh is required to elicit a response. This is often quantified as an increase in agonist potency (a leftward shift in the concentration-response curve). For instance, this compound has been shown to increase the affinity of ACh for the rat M4 receptor by approximately 14.5-fold.

-

Increased Efficacy of Acetylcholine: The modulator enhances the maximal response that ACh can produce at the receptor. This potentiation of the signaling cascade leads to a more robust cellular response upon ACh binding.

This dual action on affinity and efficacy makes this compound a powerful potentiator of endogenous cholinergic signaling in neural circuits where M4 receptors are expressed.

References

Unveiling VU0467154: A Technical Guide to a Selective M4 Muscarinic Receptor Potentiator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This document details its chemical properties, mechanism of action, key experimental data, and relevant protocols to support further research and development in the fields of neuroscience and pharmacology.

Chemical Identity and Structure

This compound is a synthetic small molecule that exhibits high potency and selectivity for the M4 muscarinic acetylcholine receptor. Its chemical structure and properties are fundamental to its biological activity.

Chemical Structure:

Systematic (IUPAC) Name: 5-Amino-3,4-dimethyl-N-[[4-(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide[1]

Key Chemical Data:

| Property | Value |

| Molecular Formula | C₁₇H₁₅F₃N₄O₃S₂[2] |

| Molecular Weight | 444.45 g/mol [2] |

| CAS Number | 1451993-15-9[2] |

| SMILES | O=C(C1=C(N)C2=C(C)C(C)=NN=C2S1)NCC3=CC=C(S(=O)(C(F)(F)F)=O)C=C3[1] |

| Appearance | Tan Solid or Yellow solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct, allosteric site. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to ACh. This modulation enhances the affinity and/or efficacy of the endogenous neurotransmitter, leading to an amplified downstream signal.

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Below is a diagram illustrating the canonical M4 receptor signaling pathway and the modulatory role of this compound.

References

VU0467154: A Selective M4 Positive Allosteric Modulator - A Technical Guide

Abstract: This document provides a comprehensive technical overview of VU0467154, a novel, potent, and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This compound has emerged as a critical in vivo tool compound for elucidating the therapeutic potential of M4 receptor modulation in neuropsychiatric disorders, particularly schizophrenia. This guide details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and key experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.

Introduction

This compound, chemically known as 5-amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, is a pioneering molecule in the study of muscarinic receptor pharmacology.[1][2][3] Unlike orthosteric agonists that directly activate receptors, this compound acts as a positive allosteric modulator (PAM), binding to a distinct site on the M4 receptor to enhance its response to the endogenous neurotransmitter, acetylcholine (ACh).[4][5] This mode of action offers a more nuanced approach to receptor modulation, potentially leading to improved therapeutic windows and reduced side effects compared to traditional agonists. With its enhanced in vitro potency and favorable rodent pharmacokinetic properties, this compound has enabled extensive research into the role of M4 receptors in cognition and psychosis.

Mechanism of Action

This compound does not activate the M4 receptor on its own. Instead, it potentiates the receptor's response to ACh. This is achieved by binding to an allosteric site—a location on the receptor distinct from the ACh binding site—which increases the affinity of ACh for the receptor and/or enhances the efficiency of signal transduction upon ACh binding. This selective amplification of endogenous cholinergic signaling in M4-expressing circuits is a key feature of its therapeutic potential. The M4 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This mechanism is thought to underlie its ability to modulate neurotransmitter release, particularly dopamine in the striatum.

References

- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of this compound and unexpected DMPK profiles of close analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

An In-depth Examination of its Primary Research Applications, Experimental Protocols, and Signaling Pathways

VU0467154 has emerged as a pivotal research tool in neuroscience, offering high selectivity as a positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor (mAChR). Its utility in preclinical studies has significantly advanced the understanding of the M4 receptor's role in various neuropsychiatric disorders, including schizophrenia, Alzheimer's disease, and Rett syndrome. This guide provides a comprehensive overview of this compound's core applications, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Applications and Efficacy

This compound is primarily utilized to investigate the therapeutic potential of M4 receptor modulation. It does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][2] This allosteric mechanism provides a more nuanced approach to receptor modulation, preserving the temporal and spatial dynamics of natural cholinergic signaling.[3]

The principal research applications of this compound include:

-

Antipsychotic-like Activity: A significant body of research has focused on this compound's ability to reverse the behavioral effects of N-methyl-D-aspartate receptor (NMDAR) antagonists like MK-801 and psychostimulants such as amphetamine.[4][5] These models are widely used to screen for antipsychotic potential, particularly for the positive symptoms of schizophrenia.

-

Cognitive Enhancement: Studies have demonstrated that this compound can improve performance in various learning and memory paradigms. It has been shown to enhance the acquisition of memory in tasks like contextual and cue-mediated fear conditioning and to reverse cognitive deficits induced by NMDAR antagonists. This suggests a potential role for M4 PAMs in treating the cognitive impairments associated with schizophrenia and other disorders.

-

Modulation of Synaptic Transmission: Electrophysiological studies have revealed that M4 PAMs, including this compound, can depress excitatory synaptic transmission in key brain regions like the hippocampus. This provides a cellular-level mechanism for its observed behavioral effects.

-

Investigation of Neurodevelopmental Disorders: Research has extended to models of Rett syndrome, where this compound has shown efficacy in rescuing respiratory, social, and cognitive phenotypes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from multiple primary research articles.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor Target | Species | Assay Type | Parameter | Value | Reference |

| M4 mAChR | Rat | Calcium Mobilization | pEC50 | 7.75 ± 0.06 | |

| M4 mAChR | Rat | Calcium Mobilization | EC50 | 17.7 nM | |

| M4 mAChR | Human | Calcium Mobilization | pEC50 | 6.20 ± 0.06 | |

| M4 mAChR | Human | Calcium Mobilization | EC50 | 627 nM | |

| M4 mAChR | Cynomolgus Monkey | Calcium Mobilization | pEC50 | 6.00 ± 0.09 | |

| M4 mAChR | Cynomolgus Monkey | Calcium Mobilization | EC50 | 1000 nM | |

| M1, M2, M3, M5 mAChR | Rat & Human | Calcium Mobilization | Activity | No potentiation of ACh response |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Behavioral Assay | Dosing (mg/kg, i.p.) | Efficacy | Reference |

| Schizophrenia (NMDAR Hypofunction) | Mouse | MK-801-induced Hyperlocomotion | 0.3 - 30 | Dose-dependent reversal | |

| Schizophrenia (NMDAR Hypofunction) | Mouse | MK-801-induced Deficits in Contextual Fear Conditioning | 10 | Attenuation of deficits | |

| Schizophrenia (Dopaminergic Hyperactivity) | Rat | Amphetamine-induced Hyperlocomotion | 1 - 56.6 (p.o. or i.p.) | Reversal of hyperlocomotion | |

| Cognition | Mouse | Cue-mediated Conditioned Freezing | 10 (10-day regimen) | Improved acquisition of memory | |

| Rett Syndrome (Mecp2+/-) | Mouse | Contextual Fear Conditioning | 3 | Significant increase in freezing behavior | |

| Rett Syndrome (Mecp2+/-) | Mouse | Apnea Rescue | 3 | Significant reduction in apneas | |

| Tourette Syndrome Models | Mouse | Tic-like behaviors (head/body jerks) | 0.3 - 3 | Reduction in behaviors |

Signaling Pathways and Mechanisms of Action

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, enhances the affinity of ACh for the M4 receptor, thereby potentiating this inhibitory signaling cascade.

Caption: M4 receptor signaling cascade potentiated by this compound.

A study in a mouse model of Rett Syndrome also identified a downstream mechanism involving the inhibition of Glycogen Synthase Kinase 3β (GSK3β) in the brainstem, which correlates with the rescue of respiratory abnormalities.

Caption: Proposed pathway for apnea rescue via GSK3β inhibition.

Key Experimental Methodologies

Detailed protocols are crucial for replicating and building upon existing research. Below are methodologies for key in vivo experiments frequently conducted with this compound.

Reversal of MK-801-Induced Hyperlocomotion

This model assesses antipsychotic-like potential by measuring a compound's ability to counteract the locomotor-stimulating effects of the NMDAR antagonist MK-801.

-

Animals: Typically, male C57BL/6 mice or Sprague-Dawley rats are used.

-

Habituation: Animals are habituated to the testing environment (e.g., open-field chambers) for 30-60 minutes.

-

Drug Administration:

-

This compound (or vehicle) is administered via intraperitoneal (i.p.) injection at desired doses (e.g., 0.3-30 mg/kg).

-

A pretreatment time of 30-60 minutes is typically allowed.

-

MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) is then administered.

-

-

Data Collection: Immediately following MK-801 injection, locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-120 minutes using automated activity monitoring software.

-

Analysis: Data are typically analyzed using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of this compound to the vehicle-treated group that received MK-801.

Caption: Workflow for MK-801-induced hyperlocomotion assay.

Contextual and Cue-Mediated Fear Conditioning

This assay evaluates associative learning and memory, relevant to the cognitive deficits in neuropsychiatric disorders.

-

Animals: Male C57BL/6 mice are commonly used.

-

Training (Day 1):

-

Animals are placed in a conditioning chamber.

-

After an initial exploration period (e.g., 2 minutes), an auditory cue (conditioned stimulus, CS; e.g., an 80 dB tone for 30 seconds) is presented.

-

During the final seconds of the tone, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds) is delivered.

-

This CS-US pairing is typically repeated 2-3 times with an inter-trial interval.

-

This compound or vehicle is administered before or after the training session, depending on whether acquisition or consolidation is being studied.

-

-

Contextual Fear Test (Day 2):

-

Animals are returned to the same conditioning chamber (the "context") for a set period (e.g., 5 minutes) without any tones or shocks.

-

Freezing behavior (defined as the complete absence of movement except for respiration) is automatically scored.

-

-

Cued Fear Test (Day 3):

-

Animals are placed in a novel chamber with different visual and tactile cues.

-

After an initial period, the auditory cue (CS) is presented repeatedly without the shock.

-

Freezing behavior is scored during the presentation of the cue.

-

-

Analysis: The percentage of time spent freezing is compared across treatment groups using t-tests or ANOVA.

Caption: Experimental workflow for fear conditioning assays.

Conclusion

This compound is a powerful and selective tool for probing the function of the M4 muscarinic receptor in the central nervous system. Its demonstrated efficacy in preclinical models of psychosis and cognitive dysfunction has solidified the M4 receptor as a high-priority target for novel therapeutics for schizophrenia and other neuropsychiatric disorders. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of M4 receptor modulation and the continued use of this compound as a cornerstone of this investigative effort.

References

- 1. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of VU0467154: A Selective M4 Muscarinic Receptor Positive Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the in vitro and in vivo properties of the compound, outlines the experimental protocols for its evaluation, and visualizes the key pathways and workflows involved in its study.

Introduction

The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for the treatment of psychosis and cognitive deficits associated with schizophrenia.[1] Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators like this compound bind to a distinct site, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine.[2] This mechanism offers the potential for a more nuanced modulation of cholinergic signaling, potentially reducing the side effects associated with non-selective muscarinic agonists.[2] this compound was developed as a tool compound to probe the therapeutic potential of M4 PAMs, exhibiting enhanced in vitro potency and improved pharmacokinetic properties compared to earlier M4 PAMs.

Discovery and Rationale

The development of this compound stemmed from a chemical optimization program focused on a 5-amino-thieno[2,3-c]pyridazine core.[3] The goal was to identify a potent and selective M4 PAM with suitable pharmacokinetic properties for in vivo studies in rodents. This effort led to the identification of this compound, which demonstrated significant improvements in potency and drug metabolism and pharmacokinetics (DMPK) profiles over its predecessors.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been extensively characterized, demonstrating its potency, selectivity, and mechanism of action as an M4 PAM.

Potency and Efficacy

This compound potentiates the response of the M4 receptor to acetylcholine in a concentration-dependent manner. Its potency varies across species.

| Species | Receptor | pEC50 | EC50 (nM) | Efficacy (% ACh max) | Reference(s) |

| Rat | M4 | 7.75 ± 0.06 | 17.7 | 68% | |

| Human | M4 | 6.20 ± 0.06 | 627 | 55% | |

| Cynomolgus Monkey | M4 | 6.00 ± 0.09 | 1000 | 57% |

Table 1: In Vitro Potency and Efficacy of this compound at M4 Receptors.

Selectivity

This compound exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). However, off-target activity has been identified at the adenosine transporter.

| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Guinea Pig Adenosine Transporter | [3H]NTBI Displacement | 98 | - | |

| Human Adenosine Transporter | [3H]Adenosine Uptake | - | 240 |

Table 2: Off-Target Activity of this compound.

In Vivo Pharmacology and Pharmacokinetics

In vivo studies in rodents have demonstrated the efficacy of this compound in models relevant to antipsychotic activity and cognitive enhancement.

| Species | Administration | Dose Range (mg/kg) | Effect | Reference(s) |

| Rat | p.o. or i.p. | 1 - 56.6 | Reverses amphetamine-induced hyperlocomotion | |

| Mouse | i.p. | 0.3 - 30 | Reverses amphetamine- and MK-801-induced hyperlocomotion in wild-type mice | |

| Mouse | i.p. | - | Enhances acquisition of contextual and cue-mediated fear conditioning |

Table 3: In Vivo Efficacy of this compound in Rodent Models.

Pharmacokinetic studies in mice revealed an elimination half-life of 4.7 hours following a single 1 mg/kg intraperitoneal administration.

Synthesis of this compound

The synthesis of this compound, chemically named 5-Amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, is achieved through a multi-step process.

Detailed Synthesis Protocol:

Step 1: Synthesis of 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (Intermediate A) To a microwave vial is added 3-chloro-5,6-dimethylpyridazine-4-carbonitrile, methyl 2-mercaptoacetate, sodium hydroxide, and methanol. The mixture is subjected to microwave irradiation at 150°C for 30 minutes to yield the carboxylate intermediate.

Step 2: Synthesis of (5-Amino-3,4-dimethylthieno[2,3-c]pyridazin-6-yl)methanol (Intermediate B) Intermediate A is reduced using borane-tetrahydrofuran complex (BH3·THF) in tetrahydrofuran under reflux for approximately 18 hours to yield the corresponding alcohol.

Step 3: Synthesis of this compound Intermediate B is coupled with 4-((trifluoromethyl)sulfonyl)benzylamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine at room temperature to afford the final product, this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Calcium Mobilization Assay

This assay is used to determine the potency of this compound in potentiating the M4 receptor's response to acetylcholine.

Protocol:

-

Cell Culture: Cells stably expressing the M4 muscarinic receptor are plated in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: The dye solution is removed, and the cells are washed. A solution containing varying concentrations of this compound is added to the wells.

-

Agonist Stimulation: After a brief incubation with this compound, a sub-maximal (EC20) concentration of acetylcholine is added to the wells to stimulate the M4 receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is normalized and used to generate concentration-response curves, from which the pEC50 value for this compound is determined.

Radioligand Binding Assay

This assay is used to determine the affinity of this compound for off-target sites, such as the adenosine transporter.

Protocol:

-

Membrane Preparation: Membranes from cells or tissues expressing the target of interest (e.g., adenosine transporter) are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]NTBI for the adenosine transporter) and varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.

MK-801-Induced Hyperlocomotion in Mice

This in vivo model is used to assess the antipsychotic-like potential of this compound.

Protocol:

-

Acclimation: Mice are habituated to the testing room and open-field arenas for a period before the experiment.

-

Dosing: Mice are pre-treated with either vehicle or varying doses of this compound via intraperitoneal (i.p.) injection. After a specified time, they are administered the NMDA receptor antagonist MK-801 (typically subcutaneously) to induce hyperlocomotion.

-

Behavioral Testing: Following MK-801 administration, the mice are placed in the open-field arenas, and their locomotor activity is recorded for a set duration using automated tracking software.

-

Data Analysis: The total distance traveled and other locomotor parameters are quantified and compared between the different treatment groups to determine if this compound can reverse the hyperlocomotion induced by MK-801.

Signaling Pathway

This compound acts as a positive allosteric modulator of the M4 receptor, which primarily couples to the Gi/o family of G proteins.

Activation of the M4 receptor by acetylcholine, potentiated by this compound, leads to the activation of the Gi/o protein. The activated alpha subunit of the Gi/o protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the cellular responses associated with M4 receptor activation.

Conclusion

This compound has proven to be an invaluable pharmacological tool for elucidating the role of the M4 muscarinic receptor in the central nervous system. Its high potency, selectivity, and favorable pharmacokinetic profile in rodents have enabled extensive in vivo studies, providing strong preclinical evidence for the potential of M4 PAMs as a novel therapeutic strategy for schizophrenia and other neuropsychiatric disorders. The detailed synthetic route and experimental protocols provided in this guide are intended to facilitate further research in this promising area of drug discovery.

References

VU0467154's effect on cholinergic signaling pathways

An In-depth Technical Guide on the Effects of VU0467154 on Cholinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1][2] This mechanism offers a promising therapeutic strategy by augmenting endogenous cholinergic signaling with greater subtype selectivity and a potentially lower risk of side effects compared to direct agonists.[1][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on cholinergic signaling, and its pharmacological profile supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: Positive Allosteric Modulation of the M4 Receptor

This compound binds to a topographically distinct (allosteric) site on the M4 receptor, separate from the binding site of the endogenous ligand, acetylcholine (the orthosteric site).[1] This binding event induces a conformational change in the receptor that increases its sensitivity to ACh. The primary consequences of this allosteric modulation are:

-

Increased Affinity for Acetylcholine: this compound increases the binding affinity of ACh for the M4 receptor. One study found that this compound produced a 14.5-fold increase in the M4 receptor's affinity for ACh.

-

Enhanced Receptor Efficacy: It potentiates the functional response (e.g., G-protein activation) initiated by ACh binding.

This potentiation of the endogenous signal allows for a more refined modulation of the cholinergic system, as the effect of this compound is dependent on the presence of native acetylcholine release.

Caption: this compound binds to an allosteric site on the M4 receptor to enhance ACh-mediated signaling.

Quantitative Pharmacology

The pharmacological effects of this compound have been quantified through various in vitro assays, demonstrating its potency and selectivity.

In Vitro Potency and Efficacy

The potency (EC50) of this compound was determined in cell lines expressing M4 receptors from different species using calcium mobilization assays. The data show that this compound is most potent at the rat M4 receptor.

| Parameter | Rat M4 | Human M4 | Cynomolgus Monkey M4 |

| pEC50 | 7.75 ± 0.06 | 6.20 ± 0.06 | 6.00 ± 0.09 |

| EC50 (nM) | 17.7 | 627 | 1000 |

| Emax (% of ACh max) | 68% | 55% | 57% |

| Data sourced from Bubser et al., 2014. |

Receptor Selectivity

This compound is highly selective for the M4 receptor, showing no potentiation of the acetylcholine response at other muscarinic receptor subtypes (M1, M2, M3, or M5) in either rat or human cell lines.

| Receptor Subtype | Activity |

| M1 (rat, human) | No potentiation |

| M2 (rat, human) | No potentiation |

| M3 (rat, human) | No potentiation |

| M5 (rat, human) | No potentiation |

| Data sourced from Bubser et al., 2014 and MedChemExpress. |

Allosteric Parameters

Radioligand binding assays and the application of the operational model of allosterism have been used to define the affinity and cooperativity of this compound.

| Allosteric Parameter | Value | Description |

| Affinity Increase for ACh (log α) | 1.16 ± 0.06 | Represents a 14.5-fold increase in ACh affinity. |

| Predicted Affinity (log Kb) | -5.98 (1.0 μM) | The predicted binding affinity of this compound to the M4 receptor. |

| Efficacy Cooperativity (log β) | 0.91 (8.17) | The factor by which this compound enhances the efficacy of ACh. |

Effects on Cholinergic Signaling and Downstream Pathways

By potentiating M4 receptor activation, this compound influences several downstream signaling events and neuronal functions. M4 receptors are predominantly coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade is crucial in modulating neuronal excitability.

Key downstream effects include:

-

Modulation of Neurotransmitter Release: M4 receptors are strategically located as autoreceptors and heteroreceptors on presynaptic terminals. Their activation can inhibit the release of acetylcholine and other neurotransmitters like glutamate. This compound has been shown to potentiate M4-mediated depression of excitatory synaptic transmission in the hippocampus.

-

Regulation of Neuronal Firing: In the medial prefrontal cortex (mPFC), this compound reversed the aberrant firing rates of pyramidal cells induced by the NMDA receptor antagonist MK-801, a model relevant to schizophrenia.

-

Interaction with Other Signaling Pathways: In a mouse model of Rett syndrome, the therapeutic effects of this compound on respiratory function were correlated with an increase in the inhibition of Glycogen Synthase Kinase 3 Beta (Gsk3β) in the brainstem.

References

- 1. medkoo.com [medkoo.com]

- 2. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Pharmacology of VU0467154: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of VU0467154, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This compound has emerged as a critical tool for elucidating the therapeutic potential of M4 receptor modulation in neuropsychiatric and cognitive disorders.[1] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism of action and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[1] This allosteric binding does not activate the receptor directly but potentiates the receptor's response to ACh.[2] This modulation enhances the sensitivity and/or coupling efficiency of the M4 receptor, thereby amplifying endogenous cholinergic signaling in neural circuits where M4 is expressed.[1] This selective potentiation of M4 signaling offers a promising therapeutic strategy with a potentially reduced risk of side effects associated with direct-acting agonists.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

In Vitro Potency and Efficacy

| Parameter | Species/Receptor | Value | Assay | Reference |

| pEC50 | Rat M4 | 7.75 ± 0.06 | Calcium Mobilization | |

| EC50 | Rat M4 | 17.7 nM | Calcium Mobilization | |

| Emax (% of ACh max) | Rat M4 | 68% | Calcium Mobilization | |

| pEC50 | Human M4 | 6.20 ± 0.06 | Calcium Mobilization | |

| EC50 | Human M4 | 627 nM | Calcium Mobilization | |

| Emax (% of ACh max) | Human M4 | 55% | Calcium Mobilization | |

| pEC50 | Cynomolgus Monkey M4 | 6.00 ± 0.09 | Calcium Mobilization | |

| EC50 | Cynomolgus Monkey M4 | 1000 nM | Calcium Mobilization | |

| Emax (% of ACh max) | Cynomolgus Monkey M4 | 57% | Calcium Mobilization |

Allosteric Modulatory Properties

| Parameter | Receptor | Value | Assay | Reference |

| ACh Affinity Increase (fold) | Rat M4 | 14.5 | [3H]NMS Binding | |

| log α | Rat M4 | 1.16 ± 0.06 | [3H]NMS Binding | |

| Predicted Affinity (log Kb) | Rat M4 | -5.98 (1.0 μM) | Operational Model of Allosterism | |

| Efficacy Cooperativity Factor (log β) | Rat M4 | 0.91 (8.17) | Operational Model of Allosterism |

Selectivity and Off-Target Activity

This compound demonstrates high selectivity for the M4 receptor, with no potentiation of ACh response observed at rat and human M1, M2, M3, or M5 receptors. A broad radioligand binding screen of 57 GPCRs, ion channels, and transporters revealed minimal off-target activity. The most significant off-target interaction was with the adenosine transporter.

| Target | Species | Ki | Assay | Reference |

| Adenosine Transporter | Guinea Pig | 98 nM | [3H]NTBI Displacement | |

| Adenosine Transporter | Human | IC50 = 240 nM | [3H]adenosine Uptake |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the M4 receptor, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

Figure 1: Simplified M4 Receptor Signaling Pathway.

Figure 2: Mechanism of Action of this compound.

Figure 3: Typical Experimental Workflow for this compound Characterization.

Key Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of this compound in potentiating the ACh response at M4 receptors.

-

Cell Lines: CHO or HEK293 cells stably expressing the rat, human, or cynomolgus monkey M4 receptor.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Acetylcholine (ACh) at an EC20 concentration (the concentration that elicits 20% of the maximal response).

-

This compound at varying concentrations.

-

-

Procedure:

-

Cells are plated in 96- or 384-well plates and grown to confluence.

-

Cells are loaded with the calcium-sensitive dye for a specified time at 37°C.

-

The dye is removed, and cells are washed with assay buffer.

-

Varying concentrations of this compound are added to the wells, followed by the addition of an EC20 concentration of ACh.

-

Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR).

-

Data are normalized to the maximal response induced by a saturating concentration of ACh.

-

EC50 and Emax values are calculated using a non-linear regression analysis.

-

Radioligand Binding Assay ([3H]N-methylscopolamine Displacement)

This assay is used to determine the effect of this compound on the binding affinity of ACh to the M4 receptor.

-

Preparation: Membranes from cells expressing the M4 receptor.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Reagents:

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Increasing concentrations of acetylcholine (ACh).

-

Fixed concentrations of this compound.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]NMS, increasing concentrations of ACh, and a fixed concentration of this compound.

-

The incubation is carried out at room temperature for a specified time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold binding buffer.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data are analyzed to determine the ability of ACh to displace [3H]NMS in the presence and absence of this compound, allowing for the calculation of the fold-shift in ACh affinity (α value).

-

In Vivo Behavioral Models (e.g., MK-801-Induced Hyperlocomotion)

These models are used to assess the antipsychotic-like and pro-cognitive effects of this compound.

-

Animals: Typically male Sprague-Dawley rats or C57BL/6 mice (including wild-type and M4 knockout strains).

-

Reagents:

-

This compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration.

-

MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist, to induce hyperlocomotion and cognitive deficits.

-

-

Procedure:

-

Animals are habituated to the testing environment (e.g., open-field arenas).

-

Animals are pre-treated with this compound or vehicle at various doses.

-

After a specified pre-treatment time, animals are administered MK-801 or saline.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using automated activity monitors.

-

Data are analyzed to determine if this compound can reverse the hyperlocomotor effects of MK-801. Similar paradigms are used for cognitive tasks like fear conditioning.

-

Conclusion

This compound is a potent and selective M4 positive allosteric modulator with a well-characterized pharmacological profile. Its ability to enhance endogenous cholinergic signaling at the M4 receptor without direct agonism makes it a valuable research tool and a promising lead for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders characterized by cognitive impairments. The data and protocols presented in this guide provide a foundational understanding of this compound's pharmacology for researchers in the field.

References

Unlocking Cognitive Potential: A Technical Guide to VU0467154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0467154, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. We delve into its mechanism of action, cognitive-enhancing properties demonstrated in preclinical studies, and the detailed experimental protocols used to evaluate its efficacy. This document is intended to serve as a core resource for researchers and drug development professionals exploring the therapeutic potential of M4 receptor modulation for cognitive disorders.

Core Mechanism of Action: Potentiating Cholinergic Signaling

This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor.[1] Unlike direct agonists, this compound does not activate the M4 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing its sensitivity to the endogenous neurotransmitter, acetylcholine (ACh).[1][2] This potentiation of ACh's effect is achieved by increasing the affinity of the receptor for ACh and/or improving the efficiency of its coupling to intracellular signaling partners, primarily Gi/o proteins.[3][4] The activation of the M4 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This modulatory action allows for a fine-tuning of cholinergic neurotransmission in brain regions where M4 receptors are highly expressed, such as the hippocampus, striatum, and prefrontal cortex, which are critical for cognitive functions.

The selectivity of this compound for the M4 receptor subtype is a key feature, minimizing the risk of side effects associated with non-selective muscarinic agonists. This targeted approach holds promise for treating cognitive deficits observed in various neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the properties and efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| M4 | Rat | ACh Potentiation | EC50 | 17.7 nM | |

| M4 | Rat | ACh Potentiation | % AChmax | 68% | |

| M4 | Human | Calcium Mobilization | pEC50 | 6.20 ± 0.06 | |

| M4 | Cynomolgus Monkey | Calcium Mobilization | pEC50 | 6.00 ± 0.09 | |

| M1, M2, M3, M5 | Rat, Human | Calcium Mobilization | Activity | No response |

Table 2: Mouse Pharmacokinetic Properties of this compound

| Route of Administration | Dose (mg/kg) | Parameter | Value | Reference |

| PO | 10 | Cmax,p (μM) | 7.6 | |

| PO | 10 | Tmax,p (h) | 1 | |

| PO | 10 | AUC0–24h (μM·h) | 46 | |

| IP | 1 | Elimination Half-life (h) | 4.7 |

Table 3: Efficacy of this compound in Reversing MK-801-Induced Deficits in Rats

| Model | Parameter | This compound Dose (mg/kg, PO) | % Reversal of MK-801 Effect | Reference |

| Hyperlocomotion | Locomotor Activity | 1 | 21 | |

| Hyperlocomotion | Locomotor Activity | 3 | 50 | |

| Hyperlocomotion | Locomotor Activity | 10 | 80 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to assess the cognitive-enhancing properties of this compound.

Animal Models of Cognitive Impairment

A common strategy to evaluate pro-cognitive compounds is to use pharmacological models of cognitive deficits.

-

MK-801-Induced Cognitive Deficits: The non-competitive NMDA receptor antagonist MK-801 (dizocilpine) is used to induce a state of NMDAR hypofunction, which is thought to mimic some of the cognitive and positive symptoms of schizophrenia. Animals are pre-treated with this compound or vehicle before being challenged with MK-801. Cognitive performance is then assessed in various behavioral tasks.

-

Scopolamine-Induced Cognitive Deficits: Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is used to induce a cholinergic deficit, modeling cognitive impairments seen in dementia and other disorders. This model is particularly relevant for assessing the ability of a cholinergic modulator like this compound to restore cognitive function.

Behavioral Assays for Cognitive Function

A battery of behavioral tests has been employed to assess the impact of this compound on different cognitive domains.

-

Touchscreen Pairwise Visual Discrimination: This task assesses associative learning and memory. Mice are trained to associate a specific visual stimulus with a reward. The rate of learning and accuracy of choices are measured. Ten-day, once-daily dosing of this compound has been shown to enhance the rate of learning in this task in wildtype mice, an effect that was absent in M4 receptor knockout mice.

-

Contextual and Cue-Mediated Fear Conditioning: This paradigm evaluates fear-associated learning and memory.

-

Contextual Fear Conditioning: Animals learn to associate a specific environment (the context) with an aversive stimulus (e.g., a mild footshock). Memory is assessed by measuring the freezing behavior when the animal is returned to that context. This compound has been shown to attenuate MK-801-induced disruptions in the acquisition of contextual fear memory.

-

Cue-Mediated Fear Conditioning: Animals learn to associate a neutral cue (e.g., a tone) with the aversive stimulus. Memory is assessed by measuring freezing in response to the cue in a novel environment. This compound has been found to improve the acquisition of memory in this task.

-

-

Hyperlocomotion Induced by Psychostimulants: While not a direct measure of cognition, the reversal of hyperlocomotion induced by agents like MK-801 or amphetamine is a preclinical model predictive of antipsychotic-like activity. This compound produces a dose-dependent reversal of MK-801-induced hyperlocomotion.

Signaling Pathways and Downstream Effects

The activation of M4 receptors by acetylcholine, potentiated by this compound, initiates a cascade of intracellular events. The primary signaling pathway involves the Gi/o protein-mediated inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. This can have several downstream consequences, including the modulation of ion channel activity and neurotransmitter release. For instance, in the striatum, M4 receptor activation is thought to locally inhibit dopamine release, which may contribute to its antipsychotic-like effects. Furthermore, the cognitive-enhancing effects may be mediated by the modulation of glutamatergic neurotransmission in cortical and hippocampal circuits. Studies have shown that this compound can reverse MK-801-induced changes in the firing rates of pyramidal cells in the medial prefrontal cortex.

Conclusion and Future Directions

This compound has emerged as a valuable research tool and a promising therapeutic lead for the treatment of cognitive impairments. Its selective potentiation of the M4 muscarinic receptor offers a targeted approach to enhance cholinergic signaling in key brain circuits involved in learning and memory. Preclinical studies have consistently demonstrated its ability to improve cognitive performance in various animal models and to reverse pharmacologically induced cognitive deficits.

Future research should continue to explore the full therapeutic potential of this compound and other M4 PAMs. This includes further elucidation of the downstream signaling pathways, investigation in a wider range of animal models of neurodegenerative and psychiatric disorders, and ultimately, well-controlled clinical trials to assess their safety and efficacy in human populations. The development of M4 PAMs represents a significant advancement in the pursuit of novel treatments for debilitating cognitive disorders.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU0467154 In Vivo Experiments in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo evaluation of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR), in mouse models. This compound has shown efficacy in preclinical models relevant to neuropsychiatric disorders.[1][2] This document outlines experimental procedures for assessing the compound's effects on psychostimulant-induced hyperlocomotion, cognitive deficits, and associative memory. Additionally, it summarizes key quantitative data and visualizes the underlying signaling pathway and experimental workflows.

Introduction

This compound acts as a selective M4 mAChR PAM, potentiating the receptor's response to the endogenous neurotransmitter acetylcholine.[3] M4 receptors are G-protein coupled receptors, primarily linked to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][5] This modulatory activity in brain regions associated with dopamine regulation makes this compound a person of interest for therapeutic intervention in conditions like schizophrenia. These protocols are designed to facilitate the investigation of this compound's therapeutic potential in mouse models.

Data Presentation

Table 1: this compound Dose-Response in Behavioral Assays

| Behavioral Assay | Mouse Strain | This compound Doses (mg/kg, i.p.) | Effect |

| Amphetamine-Induced Hyperlocomotion | Wild-type | 0.3, 1, 3, 10, 30 | Reversal of hyperlocomotion |

| MK-801-Induced Hyperlocomotion | Wild-type | 0.3, 1, 3, 10, 30 | Reversal of hyperlocomotion |

| Contextual Fear Conditioning | Mecp2+/- | 1, 3, 10 | Increased freezing at 3 mg/kg |

| Social Interaction | Mecp2+/- | 1, 3, 10 | Rescued social preference at 3 mg/kg, but diminished sociability |

| Novel Object Recognition | Mecp2+/- | 3 | Restored discrimination for novel object |

Note: The effective dose can vary based on the specific mouse strain and experimental conditions. A U-shaped dose-response curve has been observed in some assays, with efficacy being lost at higher doses.

Signaling Pathway

The primary mechanism of action for this compound is the positive allosteric modulation of the M4 muscarinic acetylcholine receptor. This receptor is predominantly coupled to the Gi/o heterotrimeric G-protein. Upon binding of acetylcholine, the receptor undergoes a conformational change, which is enhanced by this compound. This leads to the dissociation of the G-protein subunits, Gαi/o and Gβγ. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion

This protocol assesses the potential of this compound to reverse the hyperlocomotor effects of the psychostimulant amphetamine.

Materials:

-

This compound

-

d-amphetamine sulfate

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Saline (0.9% NaCl)

-

Male C57BL/6 mice (or other appropriate strain)

-

Open field arenas (e.g., 25 x 25 cm acrylic boxes) equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

-

Habituation: Habituate mice to handling for at least 3 days prior to the experiment. On the test day, allow mice to acclimate to the testing room for at least 1 hour.

-

Baseline Activity: Place each mouse individually into an open field arena and record locomotor activity for a 30-60 minute baseline period.

-

Drug Administration:

-

Administer this compound (e.g., 0.3, 1, 3, 10, 30 mg/kg, i.p.) or vehicle.

-

After a predetermined pretreatment interval (e.g., 30 minutes), administer amphetamine (e.g., 2.0-4.0 mg/kg, i.p.) or saline.

-

-

Data Collection: Immediately return the mice to the open field arenas and record locomotor activity for 45-90 minutes.

-

Data Analysis: Quantify locomotor activity as total distance traveled or number of beam breaks. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound on amphetamine-induced hyperlocomotion relative to control groups.

MK-801-Induced Cognitive Deficits and Hyperlocomotion

This model uses the NMDA receptor antagonist MK-801 to induce behavioral abnormalities, including hyperlocomotion and cognitive deficits, which are relevant to schizophrenia research.

Materials:

-

This compound

-

MK-801 (dizocilpine maleate)

-

Vehicle and Saline

-

Male C57BL/6 mice

-

Open field arenas (e.g., 50 x 50 x 33 cm) with automated activity monitoring.

Procedure:

-

Habituation and Acclimation: Follow the same procedures as in the amphetamine-induced hyperlocomotion protocol.

-

Drug Administration:

-

Administer this compound (e.g., 0.3, 1, 3, 10, 30 mg/kg, i.p.) or vehicle.

-

After a 30-minute pretreatment interval, administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or saline.

-

-

Data Collection: Place the mice in the open field arena immediately after MK-801 administration and record locomotor activity for a specified period (e.g., 25-280 minutes).

-

Data Analysis: Analyze the locomotor data as described in the previous protocol. Other behavioral parameters such as rearing and stereotypy can also be quantified.

Contextual Fear Conditioning

This protocol assesses the effect of this compound on associative learning and memory.

Materials:

-

This compound

-

Vehicle

-

Fear conditioning chambers equipped with a grid floor for footshock delivery, a sound generator for auditory cues, and a video camera.

-

Male C57BL/6 mice

Procedure:

-

Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 10 days) prior to and including the conditioning day.

-

Conditioning (Day 1):

-

Place the mouse in the conditioning chamber and allow for a habituation period (e.g., 2-4 minutes).

-

Present a conditioned stimulus (CS), such as a tone (e.g., 10 kHz, 80 dB for 20 seconds).

-

Co-terminate the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.4-0.5 mA for 1-2 seconds).

-

Repeat the CS-US pairing for a set number of trials (e.g., 3-4 times) with an inter-trial interval (e.g., 90 seconds).

-

Leave the mouse in the chamber for a short period (e.g., 2 minutes) after the last shock before returning it to its home cage.

-

-

Contextual Memory Test (Day 2):

-

Approximately 24 hours after conditioning, place the mouse back into the same chamber (without the auditory cue or footshock).

-

Record the mouse's behavior for a set duration (e.g., 5-6 minutes).

-

-

Data Analysis: The primary measure is "freezing," defined as the complete absence of movement except for respiration. Quantify the percentage of time spent freezing during the contextual memory test. Analyze the data using appropriate statistical methods to compare treatment groups.

References

- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of VU0467154 for Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation and intraperitoneal (IP) administration of VU0467154, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This compound is a valuable tool for in vivo studies investigating the therapeutic potential of M4 receptor modulation for neuropsychiatric disorders. This document outlines the necessary materials, step-by-step procedures for vehicle preparation and drug formulation, and a detailed protocol for intraperitoneal injection in rodents. Additionally, a summary of the relevant quantitative data and a diagram of the M4 receptor signaling pathway are included to support experimental design and data interpretation.

Chemical Properties and Solubility

This compound is a tan solid with a molecular weight of 444.45 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, a common formulation involves a co-solvent system to achieve a suitable concentration for administration. A widely used vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.

Quantitative Data Summary

| Parameter | Value | Source |

| Molecular Weight | 444.45 g/mol | [1][2] |

| Appearance | Tan Solid | [1] |

| Solubility in DMSO | 55 mg/mL (123.75 mM) | [2] |

| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | |

| Solubility in In Vivo Formulation | 1.39 mg/mL (3.13 mM) | |

| Typical Intraperitoneal Dosage (Mice) | 0.3 - 30 mg/kg | |

| Recommended Needle Gauge (Mice) | 25-27g | |

| Maximum IP Injection Volume (Mice) | < 10 ml/kg |

Experimental Protocols

Protocol 1: Preparation of this compound Injection Solution

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Prepare Stock Solution (in DMSO):

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in DMSO to create a stock solution. A concentration of 13.9 mg/mL in DMSO is a convenient starting point for the final formulation.

-

Ensure the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.

-

-

Prepare the Vehicle Mixture:

-

In a sterile tube, prepare the vehicle by combining the components in the following order and ratios:

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Vortex the mixture thoroughly to ensure homogeneity.

-

-

Prepare the Final this compound Injection Solution:

-

Add 10% of the final desired volume of the this compound DMSO stock solution to the vehicle mixture. For example, to prepare 1 mL of the final solution, add 100 µL of the 13.9 mg/mL this compound stock to 900 µL of the vehicle.

-

Vortex the final solution extensively to ensure it is a homogenous suspension. Sonication is recommended to achieve a uniform suspension.

-

Note: Always prepare fresh solutions on the day of the experiment. The final formulation is a suspension. Therefore, it is crucial to ensure the solution is well-mixed before each injection.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a standard procedure for administering the prepared this compound solution via intraperitoneal injection in mice. All procedures should be performed in accordance with institutional animal care and use guidelines.

Materials:

-

Prepared this compound injection solution

-

Sterile syringes (1 mL) with Luer-Lok tip

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Calculate Injection Volume:

-

Weigh the mouse to determine its exact body weight.

-

Calculate the required dose of this compound based on the experimental design (e.g., in mg/kg).

-

Using the concentration of your prepared this compound solution, calculate the volume to be injected. Ensure the final volume does not exceed 10 mL/kg.

-

-

Animal Restraint:

-

Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by pinching the loose skin over the neck and shoulders, and securing the tail.

-

-

Injection Site Identification:

-

The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.

-

-

Injection:

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle with the bevel facing up.

-

Gently aspirate by pulling back the plunger slightly to ensure no blood or urine is drawn into the syringe. If fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle.

-

Slowly and steadily depress the plunger to inject the solution into the peritoneal cavity.

-

Withdraw the needle smoothly.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, discomfort, or adverse reactions.

-

Visualizations

Caption: Experimental workflow for this compound preparation and injection.

Caption: M4 muscarinic acetylcholine receptor signaling pathway.

References

Application Notes and Protocols: Utilizing VU0467154 in Fear Conditioning Paradigms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of VU0467154, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), in fear conditioning studies. This document outlines the compound's mechanism of action, detailed experimental protocols, and a summary of key quantitative data from preclinical studies.

Introduction to this compound

This compound is a potent and selective M4 receptor PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[1][2][3][4] It does not activate the receptor directly but increases its affinity for acetylcholine and/or the efficiency of its coupling to G proteins.[2] This selectivity for the M4 receptor over other muscarinic subtypes (M1-M3, M5) makes it a valuable tool for investigating the role of M4 receptor signaling in various physiological and pathological processes, including learning and memory.

In the context of fear conditioning, a widely used behavioral paradigm to study associative learning and memory, this compound has been shown to enhance the acquisition of both contextual and cue-mediated fear memories. This suggests that potentiation of M4 receptor signaling can modulate the neural circuits underlying fear memory formation.

Mechanism of Action and Signaling Pathways

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly coupled to Gαi/o proteins. Activation of the M4 receptor, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling cascade can influence a variety of downstream cellular processes.

Furthermore, M4 receptor activation can engage other signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn can inhibit glycogen synthase kinase 3β (GSK3β). GSK3β is a key regulator of numerous cellular functions, and its inhibition has been implicated in synaptic plasticity and memory formation. The central amygdala, a critical brain region for fear processing, shows altered M4 receptor expression following chronic alcohol exposure, and activation of M4 receptors in this region can reduce stress-induced alcohol seeking, highlighting its role in emotional regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | AChR | TargetMol [targetmol.com]

Application Notes and Protocols for VU0467154 in Amphetamine-Induced Hyperlocomotion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), in preclinical models of amphetamine-induced hyperlocomotion. This model is a well-established assay for screening compounds with potential antipsychotic activity.

Introduction

This compound is a selective M4 mAChR PAM that has demonstrated efficacy in mitigating the hyperlocomotor effects of amphetamine in rodents.[1][2] Unlike direct agonists, PAMs like this compound potentiate the receptor's response to the endogenous neurotransmitter, acetylcholine.[3] This mechanism offers a novel therapeutic strategy for psychiatric disorders such as schizophrenia, potentially with an improved side-effect profile compared to existing treatments.[4][5] The antipsychotic-like effects of M4 PAMs are believed to be mediated by the modulation of dopamine signaling in the brain.

Mechanism of Action

Amphetamine induces hyperlocomotion primarily by increasing the synaptic levels of dopamine in the striatum. M4 receptors are strategically located to modulate dopaminergic activity. This compound, by enhancing the activity of M4 receptors, is thought to counteract the excessive dopamine release triggered by amphetamine, thereby normalizing locomotor activity. This effect is specific to the M4 receptor, as studies have shown that this compound does not reverse amphetamine-induced hyperlocomotion in M4 knockout mice.

Figure 1: Signaling pathway of this compound in reversing amphetamine-induced hyperlocomotion.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on amphetamine-induced hyperlocomotion.

Table 1: Efficacy of this compound in Mice

| Dose (mg/kg, i.p.) | Effect on Amphetamine-Induced Hyperlocomotion | Reference |

| 0.3 - 30 | Reverses hyperlocomotion | |

| 10 | Significantly attenuated MK-801-induced hyperlocomotion (acute dose) | |

| 10 | Significantly attenuated MK-801-induced hyperlocomotion (repeated dose) |

Table 2: Efficacy of this compound in Rats

| Dose (mg/kg, p.o. or i.p.) | Effect on Amphetamine-Induced Hyperlocomotion | Reference |

| 1 - 56.6 | Reverses hyperlocomotion |

Experimental Protocols

This section provides detailed methodologies for conducting amphetamine-induced hyperlocomotion studies to evaluate the efficacy of this compound.

Materials and Equipment

-

Test Compound: this compound

-

Vehicle: 10% Tween 80 in sterile water (or other appropriate vehicle)

-

Inducing Agent: d-amphetamine sulfate

-

Animals: Male Sprague-Dawley rats (250-275 g) or C57BL/6 mice (20-25 g)

-

Apparatus: Open-field arenas equipped with infrared photobeam detectors or a video tracking system for automated recording of locomotor activity.

-

Standard laboratory equipment: Syringes, needles (appropriate gauge for i.p. or p.o. administration), animal scales, timers.

Experimental Workflow

Figure 2: Experimental workflow for assessing the effect of this compound on amphetamine-induced hyperlocomotion.

Detailed Protocol

-

Animal Acclimation: Upon arrival, house the animals in a temperature and humidity-controlled facility with a 12-hour light/dark cycle. Allow at least one week for acclimation before the start of the experiment. Provide ad libitum access to food and water.

-

Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Place each animal individually into an open-field arena for a 30-60 minute habituation period. This minimizes novelty-induced hyperactivity.

-

Drug Preparation and Administration:

-

Prepare a solution or suspension of this compound in the chosen vehicle.

-

Prepare a solution of d-amphetamine sulfate in sterile saline (0.9%).

-

Weigh each animal to determine the precise injection volume.

-

Administer this compound (or vehicle for the control group) via intraperitoneal (i.p.) or oral (p.o.) gavage. A typical pretreatment time is 30 minutes before amphetamine administration.

-

-

Induction of Hyperlocomotion:

-

Following the pretreatment period, administer d-amphetamine (or saline for the baseline group) via i.p. injection. Typical doses for inducing hyperlocomotion are 0.5 - 5.0 mg/kg for rats and 1.0 - 10.0 mg/kg for mice.

-

-

Behavioral Testing:

-

Immediately after amphetamine administration, place the animals back into the open-field arenas.

-

Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (ambulatory counts)

-

Vertical activity (rearing)

-

Stereotypic movements (at higher doses of amphetamine)

-

-

-

Data Analysis:

-

Quantify locomotor activity in time bins (e.g., 5-minute intervals) to analyze the time course of the drug effects.

-

Calculate the total activity over the entire recording period.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of < 0.05 is typically considered statistically significant.

-

Considerations and Troubleshooting

-

Dose-Response: It is crucial to establish a full dose-response curve for both this compound and amphetamine to determine the optimal concentrations for your specific experimental conditions.

-

Animal Strain and Sex: The behavioral response to amphetamine and the efficacy of this compound can vary between different rodent strains and sexes.

-

Route of Administration: The choice of administration route (i.p., p.o., s.c.) will affect the pharmacokinetics of the compounds and may influence the observed behavioral outcomes.

-

Control Groups: Appropriate control groups are essential for data interpretation, including a vehicle-only group, an amphetamine-only group, and a this compound-only group to assess for any intrinsic effects on locomotion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. M4 Positive Allosteric Modulator this compound Impacts Amphetamine Sensitization and Spontaneous Locomotion in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Calcium Mobilization Assay for the M4 PAM VU0467154

Audience: Researchers, scientists, and drug development professionals.

Introduction

The M4 muscarinic acetylcholine receptor (mAChR) is a G-protein coupled receptor (GPCR) of significant interest for the development of therapeutics targeting neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[1][2] M4 receptors typically couple to the Gαi/o signaling pathway, which inhibits adenylyl cyclase.[3] VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 receptor.[1][4] It does not activate the receptor directly but enhances the response of the receptor to the endogenous agonist, acetylcholine (ACh).

Calcium mobilization assays are a cornerstone of GPCR drug discovery, primarily for receptors that couple through the Gαq pathway to stimulate the release of intracellular calcium. To enable a calcium-based readout for the Gαi/o-coupled M4 receptor, a common strategy is to co-express the receptor in a host cell line (e.g., CHO or HEK293) with a promiscuous or engineered G-protein, such as Gαqi5 or Gα15. This chimeric G-protein effectively links M4 receptor activation to the phospholipase C (PLC) pathway, leading to inositol 1,4,5-trisphosphate (IP3) generation and a subsequent, measurable release of calcium (Ca2+) from the endoplasmic reticulum.

This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to characterize the activity of the M4 PAM, this compound.

M4 Receptor Signaling Pathway for Calcium Mobilization

The following diagram illustrates the engineered signaling cascade that enables a calcium readout for M4 receptor activation and potentiation.

Caption: Engineered M4 receptor signaling for calcium assays.

Data Presentation

The following tables summarize the quantitative pharmacology of this compound at M4 receptors as determined by calcium mobilization assays.

Table 1: Potency (EC₅₀) and Efficacy of this compound in Potentiating an EC₂₀ ACh Response

| Species | Cell Line | pEC₅₀ | EC₅₀ (nM) | Efficacy (% of Max ACh Response) | Reference |

| Rat | CHO | 7.75 ± 0.06 | 17.7 | 68% | |

| Human | CHO | 6.20 ± 0.06 | 627 | 55% | |

| Cynomolgus Monkey | CHO | 6.00 ± 0.09 | 1000 | 57% |

Table 2: Allosteric Modulatory Effect of this compound on ACh Potency

| PAM Concentration | Fold-Shift of ACh EC₅₀ | Reference |

| 1 µM | ~62-fold leftward shift |

Experimental Protocols

The general workflow for the assay is outlined below, followed by a detailed protocol.

Caption: General workflow for a calcium mobilization assay.

Detailed Methodology

This protocol is adapted for a no-wash calcium assay kit (e.g., Fluo-4 NW) in a 96-well format. Adjust volumes accordingly for a 384-well format.

A. Materials and Reagents

-

Cells: CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαqi5).

-

Culture Medium: Standard growth medium appropriate for the cell line (e.g., F-12 or DMEM/F12 with 10% FBS, antibiotics, and selection agents).

-

Assay Plates: Black, clear-bottom, sterile 96-well microplates, tissue culture treated.

-

Compound Plates: Polypropylene 96-well plates for compound dilutions.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Acetylcholine (ACh): Stock solution in sterile water or buffer.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-